molecular formula C21H23FN2O3 B1589771 Ro 8-4304 Hydrochloride CAS No. 195988-65-9

Ro 8-4304 Hydrochloride

Cat. No.: B1589771
CAS No.: 195988-65-9
M. Wt: 370.4 g/mol
InChI Key: HFHFPCVDUCBNLG-UHFFFAOYSA-N
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Description

Ro 8-4304 Hydrochloride is a highly pure, synthetic, and biologically active compound. It is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the NR2B subtype. This compound is known for its voltage-independent and non-competitive antagonistic properties, making it a valuable tool in neuropharmacological research .

Preparation Methods

The chemical name of Ro 8-4304 Hydrochloride is 4-[3-[4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1(2H)-pyridinyl]-2-hydroxypropoxy]benzamide hydrochloride . The synthetic route typically involves the following steps:

    Formation of the core structure: This involves the synthesis of the tetrahydropyridine ring system.

    Introduction of the fluorophenyl group: This step involves the attachment of the fluorophenyl group to the tetrahydropyridine ring.

    Hydroxypropoxybenzamide formation: The final step involves the formation of the hydroxypropoxybenzamide moiety and its attachment to the core structure.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ro 8-4304 Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Substitution reactions: The fluorophenyl group can undergo substitution reactions with halogenating agents to form various derivatives.

    Reduction reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.

Scientific Research Applications

Ro 8-4304 Hydrochloride has a wide range of scientific research applications, particularly in the fields of neuropharmacology and neuroscience. Some of its key applications include:

Mechanism of Action

Ro 8-4304 Hydrochloride exerts its effects by selectively binding to the NR2B subtype of NMDA receptors. This binding inhibits the receptor’s activity in a voltage-independent and non-competitive manner . The compound’s mechanism of action involves the following steps:

    Binding to NR2B receptors: this compound binds to the NR2B subunit of NMDA receptors, preventing the influx of calcium ions.

    Inhibition of receptor activity: This binding inhibits the receptor’s activity, reducing excitatory neurotransmission and preventing excitotoxicity.

    Modulation of signaling pathways: By inhibiting NMDA receptor activity, this compound modulates various intracellular signaling pathways involved in synaptic plasticity and neuronal survival.

Comparison with Similar Compounds

Ro 8-4304 Hydrochloride is unique in its high selectivity for the NR2B subtype of NMDA receptors. Similar compounds include:

    Ifenprodil: Another NR2B-selective NMDA receptor antagonist with a different chemical structure.

    Eliprodil: A compound with similar selectivity for NR2B receptors but differing in its pharmacokinetic properties.

    Traxoprodil: A selective NR2B antagonist used in research for its neuroprotective properties.

This compound stands out due to its high selectivity and potency, making it a valuable tool for studying NMDA receptor function and developing new therapeutic agents .

Properties

CAS No.

195988-65-9

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide

InChI

InChI=1S/C21H23FN2O3/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26/h1-9,19,25H,10-14H2,(H2,23,26)

InChI Key

HFHFPCVDUCBNLG-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O

Synonyms

4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide
Ro 8-4304

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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